BENGHE Validation & Comparative

Check Availability & Pricing

Unraveling the Enigma of Creticoside C: A
Diterpenoid Glycoside from Pteris cretica

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Creticoside C

Cat. No.: B12428834

Initial investigations into the structure-activity relationship of Creticoside C and its analogs
have revealed a significant gap in the currently available scientific literature. While the
foundational chemical information for Creticoside C has been established, data regarding its
specific biological activities, and consequently the synthesis and evaluation of its analogs,
remains largely unpublished. This guide, therefore, serves to summarize the existing
knowledge on Creticoside C and related compounds from its natural source, highlighting the
current limitations and potential avenues for future research.

Creticoside C: A Kaurane Diterpenoid Glycoside

Creticoside C is a natural product isolated from the fern Pteris cretica. It belongs to the class
of kaurane diterpenoid glycosides. Its molecular formula is C26H440s and it has a molecular
weight of 484.6 g/mol . The CAS number for Creticoside C is 53452-34-9.

It is important to note that some initial search results erroneously identified Creticoside C as a
coumarochromone glycoside from Cressa cretica with anti-tuberculosis activity. However, a
comprehensive review of the available chemical and biological literature confirms its identity as
a diterpenoid glycoside from Pteris cretica. At present, there is no published data detailing the
specific biological activities of Creticoside C.

The Chemical Landscape of Pteris cretica

Pteris cretica is a rich source of various secondary metabolites, primarily sesquiterpenoids
(pterosins) and diterpenoids. Research on extracts from this plant has revealed a range of
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biological activities, offering context for the potential therapeutic applications of its constituents.

Table 1: Bioactive Compounds Isolated from Pteris cretica

Reported Biological

Compound Class Specific Compounds Activities of Related
Compounds
_ _ Various kaurane-type Anti-inflammatory, Cytotoxic,
Diterpenoids ) ) o )
diterpenoids Hypolipidemic
) ) Pterosins (e.g., Pterosin A, B, Cytotoxic against various
Sesquiterpenoids .
F) cancer cell lines
Flavonoids Apigenin, Luteolin derivatives Antioxidant, Anti-inflammatory

Structure-Activity Relationship of Kaurane
Diterpenoids: A General Overview

While specific data for Creticoside C analogs is unavailable, the broader class of kaurane
diterpenoids has been a subject of structure-activity relationship (SAR) studies. These studies
provide a framework for predicting how structural modifications might influence biological
activity.

Key structural features of kaurane diterpenoids that are often manipulated in SAR studies
include:

» Hydroxylation patterns: The number and position of hydroxyl groups on the kaurane skeleton
can significantly impact activity.

o Glycosylation: The nature and attachment point of sugar moieties can affect solubility,
bioavailability, and interaction with biological targets.

o Modifications of the lactone ring: In certain kaurane diterpenoids, the presence and chemical
nature of a lactone ring are crucial for their biological effects.
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o Substitutions at various carbon positions: The addition of different functional groups at
specific carbons of the diterpenoid core can modulate potency and selectivity.

A hypothetical workflow for investigating the structure-activity relationship of Creticoside C
analogs, should the parent compound demonstrate significant biological activity, is depicted
below.
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Caption: Hypothetical workflow for SAR studies of Creticoside C analogs.

Conclusion and Future Directions

The initial aim of providing a comparative guide to the structure-activity relationships of
Creticoside C analogs cannot be fulfilled due to a lack of available scientific data. There are
currently no published studies detailing the biological activity of Creticoside C or describing
any of its synthetic or naturally occurring analogs.

Future research should focus on:

 Biological screening of Creticoside C: The purified compound needs to be evaluated in a
battery of biological assays to determine its potential therapeutic properties.

« |solation of other Creticoside analogs: Further phytochemical investigation of Pteris cretica
may lead to the discovery of naturally occurring analogs.

e Synthesis and SAR studies: Should Creticoside C exhibit promising activity, a medicinal
chemistry program to synthesize analogs and establish a clear structure-activity relationship
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would be warranted.

This would pave the way for a comprehensive understanding of this class of molecules and
their potential for drug development. Researchers in natural product chemistry, medicinal
chemistry, and pharmacology are encouraged to explore this untapped area.

 To cite this document: BenchChem. [Unraveling the Enigma of Creticoside C: A Diterpenoid
Glycoside from Pteris cretica]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12428834+#structure-activity-relationship-of-
creticoside-c-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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